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molecular formula C6H5BrClN B163948 3-Bromo-6-chloro-2-methylpyridine CAS No. 132606-40-7

3-Bromo-6-chloro-2-methylpyridine

Cat. No. B163948
M. Wt: 206.47 g/mol
InChI Key: DTFBHJWQTDQBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353101B2

Procedure details

The preparation of this precursor from commercially available 6-chloro-3-bromo-2-methylpyridine has been described previously in WO2007081569, INTERMEDIATE 9 Step B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
INTERMEDIATE 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][CH:3]=1.[Br:10]C1C(CN2[C@@H](C)[C@@H](C3C=CC=C(OC(F)(F)F)C=3)OC2=O)=NC(SC)=NC=1>>[Br:9][C:5]1[C:6]([CH2:8][Br:10])=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C)Br
Step Two
Name
INTERMEDIATE 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=NC1)SC)CN1C(O[C@@H]([C@@H]1C)C1=CC(=CC=C1)OC(F)(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C(=NC(=CC1)Cl)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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